N,N-dibenzyl-6-[(2-methylphenyl)amino]pyridine-3-sulfonamide
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Overview
Description
N,N-dibenzyl-6-[(2-methylphenyl)amino]pyridine-3-sulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of applications in pharmaceuticals, agrochemicals, and polymers due to their unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dibenzyl-6-[(2-methylphenyl)amino]pyridine-3-sulfonamide typically involves the oxidative coupling of thiols and amines. This method is advantageous as it does not require additional pre-functionalization and de-functionalization steps, thereby streamlining the synthetic route and reducing waste generation . The reaction is performed in the presence of ammonium carbamate as the nitrogen source and methanol as the reaction medium .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of green chemistry, such as minimizing waste and using environmentally friendly reagents, are likely to be applied in large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
N,N-dibenzyl-6-[(2-methylphenyl)amino]pyridine-3-sulfonamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines .
Scientific Research Applications
N,N-dibenzyl-6-[(2-methylphenyl)amino]pyridine-3-sulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug design and discovery.
Industry: Applied in the development of new materials and polymers.
Mechanism of Action
The mechanism of action of N,N-dibenzyl-6-[(2-methylphenyl)amino]pyridine-3-sulfonamide involves its interaction with specific molecular targets and pathways. The compound’s sulfonamide group is known to inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s activity . This mechanism is similar to that of other sulfonamide drugs, which inhibit bacterial growth by interfering with folate synthesis .
Comparison with Similar Compounds
Similar Compounds
- Sulfenamides
- Sulfinamides
- Other Sulfonamides
Uniqueness
N,N-dibenzyl-6-[(2-methylphenyl)amino]pyridine-3-sulfonamide is unique due to its specific structure, which imparts distinct chemical properties and potential biological activities. Compared to other sulfonamides, it may offer advantages in terms of stability, reactivity, and specificity in its applications .
Properties
CAS No. |
7066-26-4 |
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Molecular Formula |
C26H25N3O2S |
Molecular Weight |
443.6 g/mol |
IUPAC Name |
N,N-dibenzyl-6-(2-methylanilino)pyridine-3-sulfonamide |
InChI |
InChI=1S/C26H25N3O2S/c1-21-10-8-9-15-25(21)28-26-17-16-24(18-27-26)32(30,31)29(19-22-11-4-2-5-12-22)20-23-13-6-3-7-14-23/h2-18H,19-20H2,1H3,(H,27,28) |
InChI Key |
FNOGSOGIWSYBSS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1NC2=NC=C(C=C2)S(=O)(=O)N(CC3=CC=CC=C3)CC4=CC=CC=C4 |
Origin of Product |
United States |
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